Bis(2-ethylhexyl) Phosphate-d34

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-ethylhexyl) Phosphate-d34 is a deuterated organophosphorus compound with the molecular formula C16D34HO4P and a molecular weight of 356.63 g/mol . This compound is a stable isotope-labeled version of Bis(2-ethylhexyl) phosphate, which is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically 1:1.5-2.5. The reaction is carried out by adding the reactants into a reaction kettle, followed by continuous stirring at 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction mixture is further processed by raising the temperature to 40-70°C and reacting for an additional 1-4 hours. Finally, an aqueous sodium hydroxide solution is added, and the product is obtained through washing, filtration, and distillation .

Chemical Reactions Analysis

Bis(2-ethylhexyl) Phosphate-d34 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.

Reduction: Reduction reactions can convert the compound into different phosphorous-containing species.

Scientific Research Applications

Bis(2-ethylhexyl) Phosphate-d34 is widely used in scientific research due to its stable isotope labeling, which allows for precise isotopic studies. Some of its applications include:

Environmental Monitoring: Used to trace and study the behavior of phosphates in environmental samples.

Pharmaceutical Analysis: Employed in the analysis of drug metabolism and pharmacokinetics.

Molecular Biology: Utilized in studies involving the labeling of biomolecules for tracking and quantification purposes.

Industrial Applications: Acts as a plasticizer, lubricant additive, and corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) Phosphate-d34 involves its interaction with molecular targets and pathways related to lipid metabolism and glucose homeostasis. The compound can activate peroxisome proliferator-activated receptor alpha (PPARα) signaling, which plays a crucial role in regulating these metabolic processes .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phosphate-d34 can be compared with other similar compounds such as:

Bis(2-ethylhexyl) Phosphate: The non-deuterated version with similar chemical properties but without the isotopic labeling.

Diisooctyl Phosphate: Another organophosphorus compound with similar applications but different alkyl groups.

Tributyl Phosphate: Used as a plasticizer and solvent, but with different chemical properties and applications

This compound stands out due to its stable isotope labeling, making it particularly valuable for precise scientific studies.

Properties

CAS No. |

1773493-20-1 |

|---|---|

Molecular Formula |

C16H35O4P |

Molecular Weight |

356.633 |

IUPAC Name |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate |

InChI |

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |

InChI Key |

SEGLCEQVOFDUPX-RFETUZSTSA-N |

SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

Synonyms |

2-Ethyl-1-hexanol Hydrogen Phosphate-d34; 2-Ethyl-1-hexanol Hydrogen Phosphate_x000B_A 208-d34; A 208 (phosphate)-d34; Baysolvex D 2EHPA-d34; Bis(2-ethylhexyl) Hydrogen Phosphate-d34; Bis(2-ethylhexyl) Orthophosphate-d34; Bis(2-ethylhexyl) phosphate-d34; D |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

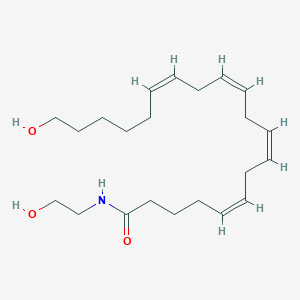

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)